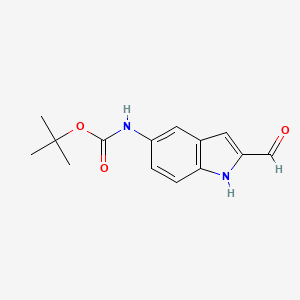

tert-butylN-(2-formyl-1H-indol-5-yl)carbamate

Description

tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate is a synthetic intermediate featuring a carbamate-protected amine group and a formyl substituent on an indole scaffold. The tert-butyl carbamate (Boc) group serves to protect the amine during synthetic steps, while the 2-formyl moiety on the indole ring provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-10-4-5-12-9(6-10)7-11(8-17)15-12/h4-8,15H,1-3H3,(H,16,18) |

InChI Key |

MLDNMDVJGZEEDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate typically involves organic synthesis reactions. One common method includes the reaction of indole derivatives with tert-butyl carbamate under specific conditions. For instance, the reaction mixture is stirred at room temperature for 16 hours and then concentrated under vacuum. Purification is achieved through silica gel chromatography using a solvent mixture such as 30% ethyl acetate in hexanes . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at different positions on the indole ring, often using halogenating agents like N-bromosuccinimide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate involves its interaction with specific molecular targets and pathwaysThe exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds:

tert-Butyl N-(2-Chloro-5-Formyl-4-Pyridyl)carbamate (): Structure: Pyridine ring with 2-chloro, 5-formyl, and 4-carbamate substituents. Molecular Weight: 256.68 g/mol. The chloro substituent may facilitate cross-coupling reactions.

tert-Butyl (5-(tert-Butyl)-2-Oxoindolin-3-yl)carbamate (): Structure: Indolinone (2-oxoindole) with a tert-butyl substituent at position 4. Molecular Weight: 304.38 g/mol. Reactivity: The lactam (2-oxo) group reduces aromaticity, altering electronic properties compared to unmodified indole.

tert-Butyl N-(5-Formylpyridin-3-yl)carbamate ():

- Structure : Pyridine ring with 5-formyl and 3-carbamate groups.

- Molecular Weight : 222.24 g/mol.

- Reactivity : The formyl group’s position (meta to the carbamate) on pyridine may influence regioselectivity in subsequent reactions, contrasting with the ortho positioning on indole in the target compound.

Table 1: Structural and Molecular Comparison

Research Findings and Implications

Synthetic Utility :

- The target compound’s indole core is advantageous for constructing bioactive molecules, as seen in kinase inhibitor scaffolds .

- Pyridine-based analogs () are often preferred for their metabolic stability in drug design, while indole derivatives may offer enhanced binding affinity .

Safety Considerations :

- Carbamates with halogen substituents (e.g., ’s fluoro analog) may pose unique hazards, requiring stringent handling protocols .

Future Directions :

- Computational modeling (e.g., using software referenced in ) could predict the target compound’s reactivity and optimize synthetic routes .

Biological Activity

Tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate is a synthetic organic compound notable for its unique structure, which incorporates a tert-butyl group and an indole moiety with a formyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-inflammatory properties. The following sections provide a detailed exploration of its biological activity, synthesis, and potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate exhibits significant anti-inflammatory effects. Preliminary studies have shown that this compound can modulate cytokine levels in astrocytes, potentially offering protective effects against neurodegenerative conditions associated with amyloid-beta toxicity. The mechanism of action may involve the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of neurodegenerative diseases.

Neuroprotective Effects

The compound's neuroprotective properties have been highlighted in studies focusing on its ability to protect neuronal cells from oxidative stress and apoptosis. By influencing signaling pathways related to cell survival, tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate may mitigate the effects of neurotoxins and promote neuronal health.

Synthesis

The synthesis of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate typically involves several steps, including the formation of the indole derivative followed by carbamation. The general synthetic pathway can be summarized as follows:

- Formation of Indole Derivative : The starting material undergoes cyclization to form the indole structure.

- Carbamation : The indole derivative is then reacted with tert-butyl carbamate to introduce the carbamate functionality.

- Formylation : Finally, a formyl group is introduced at the 2-position of the indole ring.

This multi-step synthesis allows for efficient production with high purity and yield.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Tert-butyl N-(3-formylindole) | Indole ring with a different position | Potential anti-cancer properties |

| Tert-butyl N-(2-acetylindole) | Acetyl instead of formyl | Antimicrobial activity |

| Tert-butyl N-(5-formylnaphthalen-1-yl) | Naphthalene ring system | Known for anti-inflammatory effects |

What sets tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate apart from these similar compounds is its specific combination of the indole system with the tert-butyl carbamate functionality and its demonstrated biological activity related to neuroprotection.

Case Studies and Research Findings

While comprehensive clinical data specifically on tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate remains sparse, several studies have explored similar compounds' pharmacological profiles:

- Neuroprotection Against Amyloid-Beta Toxicity : A study demonstrated that compounds structurally related to tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate could significantly reduce neuronal cell death induced by amyloid-beta in vitro, suggesting a protective mechanism that warrants further investigation.

- Cytokine Modulation : Research has shown that derivatives of this compound can modulate cytokine release from astrocytes, indicating potential applications in treating inflammatory neurological disorders .

- Anticancer Activity : Analogous compounds have been reported to exhibit cytotoxic effects against various cancer cell lines, highlighting the need for further studies on this compound's efficacy against tumors .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Boc protection of the indole amine using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Key steps include:

- Amine Protection : Reacting the indole derivative with Boc₂O in an aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize HCl byproducts.

- Formylation : Introducing the formyl group via Vilsmeier-Haack or Duff formylation, requiring precise temperature control (0–5°C for exothermic steps) and anhydrous conditions .

- Yield Optimization : Solvent polarity and stoichiometric ratios of reagents (e.g., 1.2:1 Boc₂O:amine) significantly impact purity. Side reactions (e.g., over-formylation) are mitigated using inert atmospheres and slow reagent addition .

Q. Which analytical techniques are most effective for confirming the structure and purity of tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm the carbamate’s tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and formyl proton (δ ~10 ppm). <sup>19</sup>F NMR (if fluorinated analogs are present) identifies substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns, distinguishing between Boc-protected and deprotected species .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays). Gradient elution (e.g., 60:40 to 90:10 acetonitrile/water) resolves residual solvents or byproducts .

Advanced Research Questions

Q. How does the presence of the formyl group on the indole ring affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing formyl group increases the indole’s electrophilicity at the 3-position, enabling nucleophilic attacks (e.g., Suzuki-Miyaura coupling). However, competing Boc deprotection may occur under basic conditions. Strategies include:

- pH Control : Using weakly basic conditions (pH 7–8) to preserve the carbamate.

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) with low reaction temperatures (40–60°C) minimize side reactions .

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites, guiding reaction design .

Q. What strategies mitigate competing side reactions during synthesis, particularly at the formyl or carbamate sites?

- Methodological Answer :

- Protection-Deprotection Sequences : Temporarily protect the formyl group as a ketal (e.g., ethylene glycol) during Boc installation, followed by acidic deprotection .

- Selective Catalysis : Use organocatalysts (e.g., DMAP) to accelerate carbamate formation without activating the formyl moiety .

- Real-Time Monitoring : In situ IR spectroscopy tracks formyl group stability (C=O stretch at ~1700 cm<sup>-1</sup>) during reactions .

Q. How does tert-butyl N-(2-formyl-1H-indol-5-yl)carbamate interact with biological targets, and what in vitro assays evaluate its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC50 values against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™). The formyl group may coordinate with catalytic metal ions .

- Cellular Uptake Studies : Radiolabel the compound with <sup>3</sup>H or <sup>14</sup>C to quantify permeability (e.g., Caco-2 monolayer assays).

- Molecular Docking : AutoDock Vina predicts binding modes to targets like cytochrome P450 isoforms, highlighting steric clashes with the tert-butyl group .

Q. What are the key stability considerations for storing this compound, and how should degradation products be analyzed?

- Methodological Answer :

- Storage Conditions : Store at –20°C under argon to prevent hydrolysis of the carbamate. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 14 days) followed by LC-MS identify hydrolyzed products (e.g., free indole or CO2 release).

- Kinetic Studies : Pseudo-first-order rate constants for degradation are calculated using HPLC time-course data .

Data Analysis & Mechanistic Questions

Q. How can computational tools predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 computes Fukui indices to identify electrophilic/nucleophilic sites. The formyl group’s electron deficiency directs nucleophilic attacks to the indole’s 3-position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition states. Polar solvents stabilize charge-separated intermediates in SNAr reactions .

Q. What contradictions exist in literature about carbamate bioactivity, and how can experimental design resolve them?

- Methodological Answer :

- Contradictions : Some studies report carbamates as protease inhibitors, while others note inactivity due to steric bulk from the tert-butyl group .

- Resolution Strategies :

- Structure-Activity Relationship (SAR) : Synthesize analogs with smaller substituents (e.g., methyl instead of tert-butyl) and compare IC50 values.

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., HIV protease) to confirm binding poses .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.